1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)5-6-11-7(8(12)13)3-4-9-11/h3-4H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
QNTHFXHBIRYLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Pyrazole Ring Formation
Diethyl oxalate reacts with hydrazine derivatives under controlled conditions to form pyrazole esters. For example:
- Reagents : Diethyl oxalate, methylhydrazine, acetone, and hydrochloric acid.
- Conditions : Reaction at −5°C, followed by acidification and extraction.
- Intermediate : Ethyl 1H-pyrazole-5-carboxylate (yield: 94%, purity: 96%).
Step 2: N-Alkylation
The pyrazole nitrogen is alkylated using 2-(dimethylamino)ethyl chloride:
- Reagents : 2-(dimethylamino)ethyl chloride, triethylamine (base), dichloromethane (solvent).
- Conditions : Reflux for 4–6 hours.
- Product : Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylate.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using NaOH:
- Conditions : 80°C for 4 hours, followed by acidification.
- Yield : ~90% (estimated from analogous reactions).
One-Pot Synthesis via Michael Addition
A scalable method avoids isolation of intermediates:
- Reagents : Oxoacetate derivatives, acrylates with pre-installed dimethylaminoethyl groups.
- Conditions : Base-mediated reaction (e.g., K₂CO₃) in ethanol at reflux.
- Advantages : Reduced purification steps; suitable for industrial production.
Comparative Data Table
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | Ring formation → Alkylation → Hydrolysis | 80–90% | >95% | Moderate (lab-scale) |
| One-Pot Synthesis | Michael addition → Cyclization | 85–92% | >90% | High (industrial) |
Critical Analysis
- Efficiency : The one-pot method minimizes intermediate handling, improving overall yield.
- Challenges : Alkylation requires precise stoichiometry to avoid di- or tri-substituted byproducts.
- Industrial Relevance : Continuous flow systems enhance reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The pyrazole ring itself can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Points of Comparison:
Nitro groups (e.g., in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid) introduce electron-withdrawing effects, lowering the pKa of the carboxylic acid and altering reactivity . Positional isomerism significantly impacts properties. For example, the 4-carboxylic acid isomer () exhibits lower polarity than the target compound’s 5-carboxylic acid derivative .
Synthetic Methodologies: The target compound’s synthesis likely involves alkylation of pyrazole precursors with 2-(dimethylamino)ethyl halides, followed by hydrolysis to the carboxylic acid . Suzuki-Miyaura cross-coupling is used for aryl-substituted analogs (e.g., 6a'), enabling diverse aryl group introductions . Nitro group introduction (e.g., in ) typically employs nitration reagents under controlled conditions to avoid ring decomposition .
Physicochemical Properties :
- Solubility : The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to free acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .
- Acidity : Carboxylic acid pKa values range from ~2.8 (electron-withdrawing substituents) to ~4.5 (electron-donating groups) .
Biological Relevance: Dimethylaminoethyl and pyrazole-carboxylic acid motifs are common in drug discovery (e.g., kinase inhibitors). Aryl-substituted analogs (e.g., 6a') may exhibit enhanced π-π stacking interactions in protein binding .
Biological Activity
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C₈H₁₄Cl₂N₃O₂
- Molecular Weight : 219.67 g/mol
- Structure : Features a five-membered ring containing nitrogen atoms and a dimethylamino group, enhancing its solubility and biological activity.
The biological activity of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, crucial for pyrimidine biosynthesis and malaria treatment .
- COX Inhibition : It has demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. Studies indicate that derivatives exhibit higher selectivity for COX-2 over COX-1, suggesting potential anti-inflammatory applications .
Biological Activities
The following table summarizes the key biological activities associated with 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid:
| Activity | Description | IC50 Values |
|---|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. | COX-2: 0.02–0.04 μM |
| Analgesic | Provides pain relief through central and peripheral mechanisms. | Variable (specifics not provided) |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. | Specific values vary |
| Antimicrobial | Exhibits activity against certain bacterial strains. | Not quantified |
| Antioxidant | Potential to combat oxidative stress-related diseases. | Not quantified |
Case Studies
- Anti-inflammatory Activity :
- Analgesic Effects :
- Antimalarial Properties :
Synthesis and Derivatives
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid typically involves several steps, focusing on functionalizing the pyrazole ring and introducing the dimethylamino group. The compound serves as a precursor for various derivatives that may enhance biological activity or alter pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
